

Application Notes: Determination of Tin in Alloys by Cupferron Precipitation

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Compound of Interest

Compound Name: *Kupferron*
Cat. No.: *B12356701*

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Introduction

Cupferron, the ammonium salt of N-nitroso-N-phenylhydroxylamine, is a versatile organic reagent employed in the gravimetric analysis of various metals. Its utility in selectively precipitating metals from acidic solutions makes it a valuable tool in analytical chemistry. One of its significant applications is the determination of tin in complex matrices such as copper-based and lead-based alloys. This method relies on the quantitative precipitation of tin (IV) with cupferron, followed by ignition of the precipitate to the stable oxide, tin (IV) oxide (SnO_2), which is then weighed. For accurate results, especially in complex alloys, prior separation of tin by distillation as stannic bromide is often recommended to eliminate interferences from other alloying elements.

Principle

The gravimetric determination of tin using cupferron involves several key chemical transformations. Initially, the alloy sample is dissolved in a suitable acid mixture to bring the tin and other metals into solution. To obviate interferences from other elements that can also be precipitated by cupferron, tin is first separated by distillation as stannic bromide (SnBr_4). The distilled stannic bromide is collected in an acidic solution. Following this separation, a freshly prepared aqueous solution of cupferron is added to the acidic solution containing the tin (IV) ions. This results in the formation of a bulky, insoluble tin (IV) cupferron complex. The precipitate is then quantitatively collected by filtration, thoroughly washed to remove any

soluble impurities, and subsequently ignited at a high temperature. The ignition process decomposes the organic complex and converts the tin to its stable oxide, SnO_2 , which is then weighed to determine the amount of tin in the original sample.

Data Presentation

Parameter	Value/Range	Notes
Sample Weight	0.2 - 5 g	Dependent on the expected tin content (aim for 10-200 mg of tin). [1]
Cupferron Solution	6% (w/v) aqueous solution	Should be freshly prepared and kept cold.
Precipitation Acidity	~4% v/v H_2SO_4	Proper acidity is crucial for complete precipitation. [1]
Cupferron Excess	Approximately six-fold stoichiometric excess	Ensures complete precipitation of tin.
Washing Solution	Cold 0.15% cupferron solution	To prevent the precipitate from redissolving. [1]
Drying Temperature	~100°C	Initial gentle drying before ignition.
Ignition Temperature	1000°C	To ensure complete conversion to SnO_2 .
**Gravimetric Factor (Sn/SnO_2) **	0.7877	Used for calculating the mass of tin from the mass of SnO_2 . [1]

Experimental Protocols

Reagents and Equipment

- Reagents:
 - Concentrated Nitric Acid (HNO_3)

- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Hydrochloric Acid (HCl)
- Hydrobromic Acid (HBr, 48%)
- Cupferron (reagent grade)
- Ammonium Iodide (NH_4I) (for purity check)
- Ashless filter paper (e.g., Whatman 42)

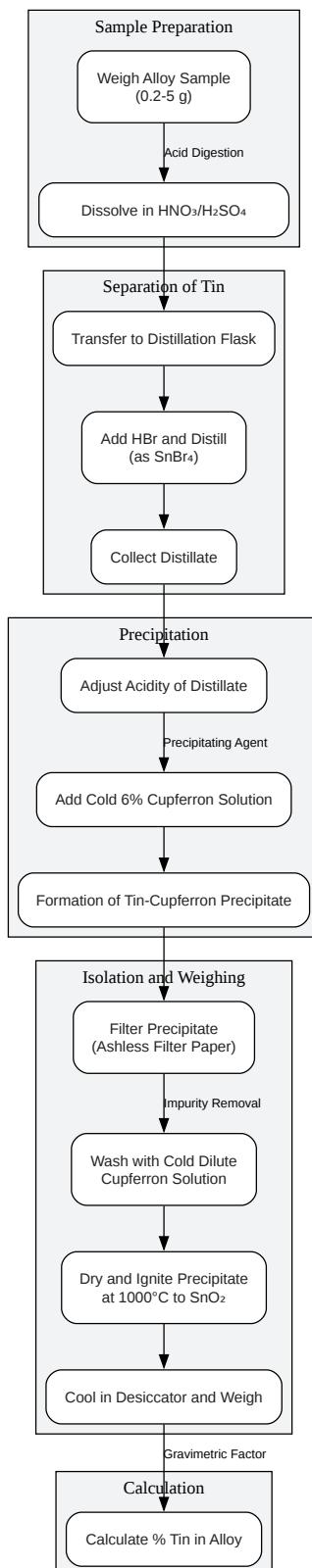
- Equipment:

- Distillation apparatus (all-glass)
- Beakers (250 mL, 400 mL)
- Kjeldahl flask (300 mL)
- Muffle furnace
- Porcelain crucibles with lids
- Analytical balance
- Heating mantle or hot plate
- Filtration setup (funnel, flask)

Preparation of 6% Cupferron Solution

Dissolve 6 g of high-purity cupferron in 100 mL of cold deionized water. The solution should be prepared fresh before each analysis and kept in an ice bath, as it is unstable at room temperature.

Experimental Workflow

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Caption: Experimental workflow for tin determination.

Step-by-Step Protocol

- Sample Dissolution: Accurately weigh an appropriate amount of the alloy sample (to yield 10-200 mg of tin) and transfer it to a beaker.[\[1\]](#) Cautiously add a mixture of nitric acid and sulfuric acid to dissolve the sample. Gently heat the mixture to aid dissolution and to expel oxides of nitrogen.
- Separation of Tin by Distillation:
 - Transfer the digested sample solution to an all-glass distillation apparatus.
 - Add hydrobromic acid and distill the tin as stannic bromide (SnBr_4). Collect the distillate in a receiving flask containing dilute acid. This step is crucial for removing interfering elements like iron, titanium, and vanadium.[\[1\]](#)
- Precipitation of Tin:
 - Adjust the acidity of the collected distillate to approximately 4% v/v with sulfuric acid.[\[1\]](#)
 - Cool the solution in an ice bath.
 - Slowly, and with constant stirring, add a freshly prepared and cold 6% aqueous solution of cupferron. A significant excess of the cupferron solution is necessary to ensure complete precipitation.[\[1\]](#)
 - Allow the flocculent precipitate of the tin-cupferron complex to form completely.
- Filtration and Washing:
 - Filter the precipitate through a quantitative ashless filter paper (e.g., Whatman No. 42).
 - Wash the precipitate thoroughly with several portions of a cold, dilute (0.15%) cupferron wash solution.[\[1\]](#) This is followed by a final wash with cold deionized water to remove any excess cupferron and other soluble impurities.
- Drying and Ignition:

- Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible.
- Gently heat the crucible at a low temperature to dry the precipitate and char the filter paper. Avoid direct flaming, which can cause mechanical loss of the fine precipitate.
- Once the filter paper is completely charred, transfer the crucible to a muffle furnace. Gradually increase the temperature to 1000°C and ignite for at least 30 minutes to ensure complete conversion of the precipitate to stannic oxide (SnO₂).

- Weighing and Calculation:
 - After ignition, cool the crucible in a desiccator to room temperature and weigh it accurately on an analytical balance.
 - Repeat the ignition, cooling, and weighing cycle until a constant weight is achieved.
 - The percentage of tin in the original alloy sample can be calculated using the following formula:

$$\% \text{ Tin} = [(\text{Weight of SnO}_2 \times \text{Gravimetric Factor}) / \text{Weight of Sample}] \times 100$$

Where the gravimetric factor for Sn in SnO₂ is 0.7877.[\[1\]](#)

Interferences

Several elements can interfere with the cupferron precipitation of tin. Copper, lead, and zinc, which are common components of alloys, can co-precipitate with tin. Molybdenum is also a known interferent.[\[1\]](#) The preliminary distillation of tin as stannic bromide is an effective method to separate it from most of these interfering elements.[\[1\]](#) For alloys with high concentrations of interfering elements, a double distillation may be necessary to ensure the purity of the final tin oxide precipitate.

Purity Check of SnO₂

To verify the purity of the weighed stannic oxide, an optional step can be performed. The SnO₂ can be heated with ammonium iodide (NH₄I) at around 450°C. This converts the tin oxide to volatile tin (IV) iodide (SnI₄), which sublimes away. Any non-volatile residue remaining in the

crucible represents impurities, and its weight should be subtracted from the initial weight of the SnO₂ for a more accurate calculation.

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References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
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